molecular formula C21H25N3O2 B15033136 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-ethylphenoxy)butanamide CAS No. 453583-42-1

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-ethylphenoxy)butanamide

Cat. No.: B15033136
CAS No.: 453583-42-1
M. Wt: 351.4 g/mol
InChI Key: NXBJHXZPNQDSMV-UHFFFAOYSA-N
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Description

Butanamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-ethylphenoxy)- is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-ethylphenoxy)- typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole or phenoxy derivatives.

Scientific Research Applications

Butanamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-ethylphenoxy)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its diverse pharmacological activities.

Mechanism of Action

The mechanism of action of this compound is primarily attributed to the benzimidazole moiety, which can interact with various molecular targets. Benzimidazole derivatives are known to inhibit enzymes, bind to DNA, and interfere with cellular processes . The exact pathways and molecular targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-ethylphenoxy)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

453583-42-1

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-ethylphenoxy)butanamide

InChI

InChI=1S/C21H25N3O2/c1-2-16-9-11-17(12-10-16)26-15-5-8-21(25)22-14-13-20-23-18-6-3-4-7-19(18)24-20/h3-4,6-7,9-12H,2,5,8,13-15H2,1H3,(H,22,25)(H,23,24)

InChI Key

NXBJHXZPNQDSMV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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